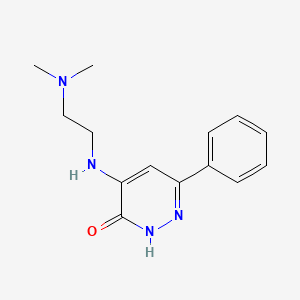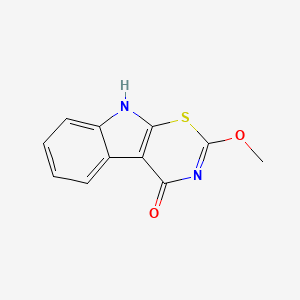![molecular formula C19H16N4O B12915142 Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- CAS No. 787590-79-8](/img/structure/B12915142.png)
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- is a heterocyclic compound that belongs to the class of imidazopyrazines These compounds are characterized by a pyrazine ring fused to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by metal catalysts or oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Metal catalysts like palladium or platinum, and oxidizing agents such as hydrogen peroxide.
Reduction: Hydrogen gas with a metal catalyst like palladium on carbon.
Substitution: Halogenating agents, nucleophiles, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrazine scaffold .
Wissenschaftliche Forschungsanwendungen
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridines
- Imidazo[1,2-a]pyrimidines
- Pyrrolopyrazines
Comparison: Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-phenoxyphenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, this compound may exhibit different reactivity and bioactivity profiles, making it valuable for specific applications in medicinal chemistry and organic synthesis .
Eigenschaften
CAS-Nummer |
787590-79-8 |
|---|---|
Molekularformel |
C19H16N4O |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
N-methyl-3-(2-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C19H16N4O/c1-20-18-19-22-13-16(23(19)12-11-21-18)15-9-5-6-10-17(15)24-14-7-3-2-4-8-14/h2-13H,1H3,(H,20,21) |
InChI-Schlüssel |
SJFZVOBLXIHNQM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



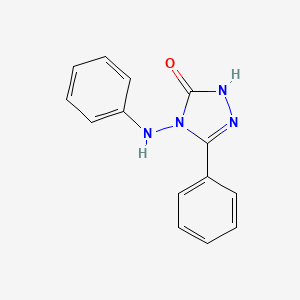

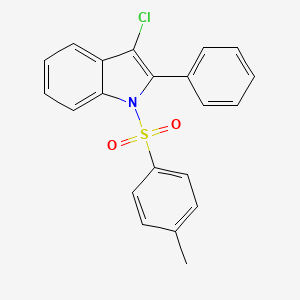
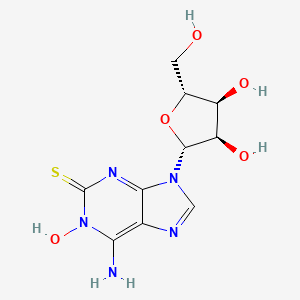


![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3,4-dichlorophenyl)-](/img/structure/B12915117.png)

![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
